Product packaging for H-Glu(alphaNA)-OH(Cat. No.:CAS No. 94063-01-1)

H-Glu(alphaNA)-OH

Cat. No.: B3338479
CAS No.: 94063-01-1
M. Wt: 272.3 g/mol
InChI Key: QOGFVABMAJFJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Glu(alphaNA)-OH is a chemical compound featuring a glutamic acid moiety linked to a naphthylamine group. Its molecular structure is defined by the SMILES notation C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(C(=O)O)N . The compound is identified by CAS Number 94063-01-1 and PubChem CID 294575 . As a specialized amino acid derivative, its primary value lies in biochemical and pharmacological research, particularly as a building block or intermediate in peptide synthesis and other exploratory studies. A comprehensive hazard assessment indicates that data is insufficient to classify this compound for many endpoints, including carcinogenicity, mutagenicity, and acute toxicity . Researchers are advised to consult the safety data sheet and handle all laboratory chemicals with appropriate precautions. This product is strictly For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O3 B3338479 H-Glu(alphaNA)-OH CAS No. 94063-01-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-(naphthalen-1-ylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-12(15(19)20)8-9-14(18)17-13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9,16H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGFVABMAJFJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94063-01-1, 28401-75-4
Record name NSC163378
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-1-naphthyl-l-glutamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-GAMMA-(1-NAPHTHYL)-DL-GLUTAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Synthesis and Derivatization Strategies for H Glu Alphana Oh and Analogs

Solid-Phase Peptide Synthesis Methodologies for Glutamate-Containing Peptides

Solid-phase peptide synthesis (SPPS) stands as a cornerstone for the assembly of peptides containing modified amino acids like H-Glu(alphaNA)-OH. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly employed method due to its milder deprotection conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach, making it compatible with a wider range of sensitive modifications. nih.gov

Incorporation of Modified Glutamic Acid Residues

The incorporation of a pre-synthesized Fmoc-Glu(alphaNA)-OH building block is the standard approach in SPPS. This involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support, such as Wang or Rink amide resin. peptide.comuci.edu The synthesis of the Fmoc-Glu(alphaNA)-OH monomer itself is a prerequisite for this process. This is typically achieved by protecting the α-amino group of glutamic acid with an Fmoc group and the α-carboxyl group as a temporary ester (e.g., tert-butyl ester). The side-chain γ-carboxyl group is then activated, commonly using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate amide bond formation with α-naphthylamine. nih.gov

Table 1: Common Coupling Reagents in SPPS

ReagentFull NameApplication
HBTU2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateStandard coupling of Fmoc-amino acids.
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient coupling, especially for hindered amino acids.
DIC/OxymaN,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetateCarbodiimide-based coupling with a racemization suppressing additive.
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium-based coupling reagent.

It is crucial to ensure the high purity of the Fmoc-Glu(alphaNA)-OH building block to avoid side reactions and ensure the successful synthesis of the target peptide. nih.gov Challenges in SPPS can arise from the aggregation of the growing peptide chain, which can be mitigated by using specialized resins or incorporating pseudoproline dipeptides. peptide.com

Attachment of Alpha-Naphthylamide or Related Fluorophores

The attachment of the α-naphthylamide moiety is a key step in creating the this compound building block. This is an amide bond formation reaction between the γ-carboxyl group of glutamic acid and the amino group of α-naphthylamine. For this reaction to be successful in the context of creating a building block for SPPS, orthogonal protecting groups for the α-amino and α-carboxyl groups of glutamic acid are essential. This ensures that only the γ-carboxyl group reacts with the naphthylamine.

Fluorescent probes are invaluable tools in chemical biology for understanding complex biochemical processes. The synthesis of fluorescently labeled amino acids, such as those derived from glutamine and asparagine, has been reported using methods like traceless Staudinger ligation. These derivatives exhibit high fluorescence quantum yields and photostability, making them suitable for cellular imaging. researchgate.net Similar principles can be applied to the development of fluorescent probes based on this compound.

Solution-Phase Synthetic Approaches for this compound

Solution-phase synthesis offers a viable alternative for the preparation of this compound, particularly for large-scale production or when specific reaction conditions not amenable to solid-phase techniques are required. A common strategy involves the use of N-protected glutamic acid anhydride (B1165640). For instance, N-phthaloyl-L-glutamic anhydride can be synthesized and subsequently reacted with α-naphthylamine to form the γ-amide bond. mdpi.com The phthaloyl protecting group can then be removed using hydrazine (B178648) to yield this compound. researchgate.netmdpi.com

Table 2: Protecting Groups in Solution-Phase Synthesis

Protecting GroupAbbreviationCleavage Conditions
PhthaloylPhthHydrazine
BenzyloxycarbonylCbz or ZCatalytic hydrogenation
tert-ButoxycarbonylBocStrong acid (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocBase (e.g., piperidine)

The choice of protecting groups for the α-amino and α-carboxyl functions is critical to ensure regioselective formation of the γ-naphthylamide. The use of N-phthaloyl-L-glutamic anhydride is advantageous as it activates the γ-carboxyl group for amidation while the α-amino group is protected. mdpi.com The reaction is typically carried out in an appropriate organic solvent, and the product is purified by crystallization or chromatography.

Directed Derivatization Techniques

Once this compound or its peptide analogs are synthesized, they can be further modified using directed derivatization techniques to create sophisticated research probes. These techniques aim for site-selective and chemoselective modifications.

Site-Selective Modification of Glutamate (B1630785) Side Chains

The glutamate side chain offers a reactive handle for further functionalization. While the γ-carboxyl group is converted to a naphthylamide in this compound, other positions on the glutamate residue or the naphthylamide ring can be targeted for modification. For instance, enzymatic approaches using γ-glutamyltransferases can catalyze the transfer of the γ-glutamyl moiety to various acceptor molecules, although this is more relevant to the synthesis of γ-glutamyl peptides in general. unimi.itmdpi.comnih.gov

Chemical methods for site-selective protein modification are also being developed, which could be adapted for peptides containing this compound. These methods often rely on the unique reactivity of certain amino acid side chains or the use of directing groups to achieve selectivity. rsc.org

Chemoselective Functionalization for Research Probes

Chemoselective ligation reactions are powerful tools for the specific modification of peptides and proteins. These reactions involve the formation of a stable covalent bond between two mutually and uniquely reactive functional groups. While native chemical ligation (NCL) is a prominent example for joining peptide fragments, other chemoselective reactions can be employed to attach probes to specific sites. nih.gov

For this compound, the naphthylamide moiety itself can be a target for functionalization, provided that reactive groups are introduced during its synthesis or are inherent to its structure. For example, if a derivative of naphthylamine containing an additional functional group (e.g., an azide (B81097) or alkyne) is used in the initial synthesis, this can serve as a handle for subsequent bioorthogonal conjugation reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or the strain-promoted azide-alkyne cycloaddition. These methods allow for the attachment of a wide range of probes, including other fluorophores, biotin, or cross-linking agents, with high specificity and efficiency. researchgate.netresearchgate.net

The development of fluorescent probes for glutamate sensing often involves the conjugation of a fluorophore to a glutamate-binding protein or a synthetic analog. researchgate.netnih.gov The principles from these studies can inform the design of this compound-based probes where the naphthylamide fluorescence might be modulated upon binding to a target or where it serves as an attachment point for a FRET (Förster resonance energy transfer) partner.

Stereochemical Considerations in Synthesis

The stereochemistry of glutamic acid and its derivatives is a critical factor that dictates their biological activity and applications. The presence of a chiral center at the alpha-carbon means that these molecules exist as enantiomers (L- and D-forms). In biological systems, there is a high degree of stereospecificity, with L-glutamic acid being the predominant form utilized in protein synthesis and as a primary excitatory neurotransmitter in the central nervous system. nih.govwikipedia.org Consequently, the synthesis of glutamic acid analogs for research and therapeutic purposes must carefully control the stereochemical outcome to produce the desired enantiomer.

Enantioselective Synthesis of L-Glutamic Acid Derivatives

Achieving high enantioselectivity in the synthesis of L-glutamic acid derivatives is a primary objective for chemists. Several strategies have been developed to this end, broadly categorized into asymmetric synthesis, chiral resolution, and the use of a chiral pool.

Asymmetric Synthesis: This approach involves creating the desired stereocenter during the reaction sequence.

Chiral Auxiliaries: One common method involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed. For example, N-acyloxazolidinones, often derived from amino acids, can be used to direct stereoselective alkylation reactions.

Catalytic Asymmetric Reactions: The development of chiral catalysts has revolutionized enantioselective synthesis. For instance, a cyclopropenimine-catalyzed Michael addition of amino ester imines to acrylate (B77674) acceptors has been described for the enantioselective synthesis of α-substituted glutamates. nih.gov This method has achieved enantioselectivities of up to 94% and is compatible with a variety of functional groups. nih.gov Another strategy involves the conjugate addition of azlactones to acrylates using a calcium pybox complex, though with more moderate enantioselectivities. nih.gov

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials.

(2S)-Pyroglutamic Acid: A prominent example is the use of (2S)-pyroglutamic acid, a cyclic derivative of L-glutamic acid. It serves as a versatile starting material for the synthesis of various L-glutamic acid analogs. google.com A process for synthesizing substantially enantiomerically pure L-γ-methylene glutamic acid and its esters involves the derivatization of (2S)-pyroglutamic acid, followed by the decyclization of the resulting derivative to form the final product. google.com

Carbohydrates: Sugars like D-glucose can also serve as starting points for synthesizing β-hydroxy derivatives of L-glutamic acid. researchgate.net In this approach, the stereocenters of the sugar are used to establish the desired stereochemistry of the amino acid. researchgate.net

Chiral Resolution: This method involves the separation of a racemic mixture (containing equal amounts of D- and L-enantiomers) into its individual enantiomers.

Preferential Crystallization: This technique can be enhanced by enzymatic racemization. In one study, the preferential crystallization of monoammonium glutamate (MAG) was combined with the use of glutamate racemase. tandfonline.com While crystallization without the enzyme gave a low yield and optical purity, the combination significantly improved the yield to 97.7% and the enantiomeric excess to 97.4% for L-MAG. tandfonline.com

Chiral Additives: The addition of a chiral molecule (like L-arginine or L-phenylalanine) to a racemic solution of DL-glutamic acid can induce the selective crystallization of one enantiomer. researchgate.net This "tailor-made" additive approach has been shown to achieve good crystal yields and optical purity. researchgate.net

Table 1: Comparison of Enantioselective Strategies for Glutamate Derivatives

Strategy Method Starting Material Key Features Achieved Enantioselectivity (ee) Reference
Asymmetric Synthesis Catalytic Michael Addition Alanine imine, methyl acrylate Cyclopropenimine catalyst Up to 94% nih.gov
Chiral Pool Derivatization/Decyclization (2S)-Pyroglutamic Acid Preserves existing stereocenter Substantially pure L-enantiomer google.com
Chiral Resolution Preferential Crystallization with Enzymatic Racemization Racemic Monoammonium Glutamate Combines separation with in-situ racemization of the unwanted enantiomer Up to 97.4% tandfonline.com

| Chiral Resolution | Chiral Additive Crystallization | Racemic DL-Glutamic Acid | "Tailor-made" additives induce selective crystallization | High optical purity | researchgate.net |

Impact of Chirality on Research Applications

The stereochemistry of glutamic acid analogs is paramount to their function, as biological systems, particularly receptors and enzymes, are inherently chiral. nih.gov The precise three-dimensional arrangement of functional groups determines how a molecule interacts with its biological target, leading to significant differences in activity between enantiomers. nih.gov

Receptor Binding and Activation: (S)-glutamate (L-glutamate) is the endogenous neurotransmitter that activates ionotropic and metabotropic glutamate receptors in the central nervous system. nih.govresearchgate.net The binding pockets of these receptors have strict stereochemical requirements. nih.gov

Agonist Activity: Glutamate receptor agonists are typically α-amino acids with one or more stereocenters. The specific stereochemistry not only dictates how the agonist fits into the binding pocket but also affects the conformational flexibility of the ligand, which can lead to selectivity for different receptor subtypes. nih.gov

Stereospecific Pharmacological Activity: A clear example of stereospecificity is seen with the glutamic acid analogs (+)-(S)- and (-)-(R)-4-(2,2-diphenyl-1,3,2-oxazaborolidin-5-oxo)propionic acid. nih.gov The (+)-(S)-enantiomer was found to have convulsant and lethal effects in mice, and it increased neuronal firing frequency in the globus pallidus of rats. In contrast, the (-)-(R)-enantiomer decreased spontaneous motor activity, showed no mortality at high doses, and did not significantly alter neuronal firing, demonstrating a profound difference in biological activity based solely on chirality. nih.gov

Table 2: Stereospecific Activity of Glutamic Acid Analogs

Compound Enantiomer Biological Effect (in vivo) Receptor/System Interaction Reference
(S)-Glutamic Acid L-form Excitatory Neurotransmission Agonist at ionotropic and metabotropic glutamate receptors nih.gov
4-(2,2-diphenyl-1,3,2-oxazaborolidin-5-oxo)propionic acid (+)-(S)-Trujillon Convulsant activity, increased motor activity, increased neuronal firing Crosses blood-brain barrier, acts as an excitatory agent nih.gov

Other Applications: The influence of chirality extends beyond direct receptor interactions.

Polypeptide Properties: In the development of bone-targeting drug carriers using poly(glutamic acid)s (PGAs), the backbone chirality was found to have a less significant, but still present, impact on both in vitro and in vivo targeting behavior compared to polymer chain length. rsc.org

DNA Interactions: The chirality of amino acid substituents on naphthalenediimide (NDI) ligands influences their interaction with G-quadruplex DNA. Studies have shown enantioselective binding behavior with certain oncogenic G4 sequences, highlighting the importance of stereochemistry in designing molecules that target specific DNA structures. mdpi.com

Biochemical Interactions and Enzymatic Activity Studies of H Glu Alphana Oh

H-Glu(alphaNA)-OH as a Substrate for Aminopeptidases (APs)

Aminopeptidases (APs) are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. The use of synthetic substrates like this compound is instrumental in characterizing the activity and specificity of these enzymes.

Kinetic Analysis of Aminopeptidase-Mediated Hydrolysis

The hydrolysis of this compound by aminopeptidases can be quantitatively analyzed to determine key kinetic parameters that describe the efficiency and mechanism of the enzymatic reaction.

The enzymatic hydrolysis of this compound by specific aminopeptidases is expected to follow Michaelis-Menten kinetics. This model assumes the formation of an enzyme-substrate complex, which then breaks down to release the product and the free enzyme. The rate of the reaction (V) is dependent on the substrate concentration [S] and is described by the Michaelis-Menten equation:

V = (Vmax * [S]) / (KM + [S])

Here, Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate, and KM (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. While the principle of Michaelis-Menten kinetics is fundamental to understanding the enzymatic cleavage of this compound, specific kinetic data from available literature for this exact substrate is limited. However, studies on closely related compounds provide insight into the expected kinetic behavior. For instance, a mammalian peptidase has been identified that specifically hydrolyzes N-terminal α-L-glutamyl and aspartyl residues, with N(α-L-glutamyl)β-naphthylamide being a key substrate. Strong evidence suggests that the hydrolysis of both N(α-L-aspartyl)- and N(α-L-glutamyl)β-naphthylamide substrates is catalyzed by the same enzyme, and the maximum velocity (Vmax) for a mixture of these substrates lies between the Vmax values for the individual substrates, consistent with Michaelis-Menten kinetics for a single enzyme acting on multiple substrates. nih.gov

The catalytic efficiency of an enzyme is a crucial measure of its effectiveness in processing a substrate and is given by the ratio kcat/KM. The turnover number, kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated. A higher kcat/KM ratio indicates a more efficient enzyme.

Substrate Specificity Profiling against Aminopeptidase (B13392206) Subfamilies

Aminopeptidases are categorized into different subfamilies based on their structure and substrate preferences. Profiling the activity of these subfamilies against this compound reveals important information about their active site architecture and biological function.

A novel glutamyl aminopeptidase (Aminopeptidase A, EC 3.4.11.7) purified from chicken meat has demonstrated a high degree of specificity. This enzyme was found to hydrolyze substrates with N-terminal glutamate (B1630785) and aspartate residues, such as Glu-2-naphthylamide and Asp-2-naphthylamide. nih.gov Notably, it did not show any activity towards naphthylamide derivatives of leucine, arginine, or alanine. nih.gov This indicates a strong preference for acidic amino acids at the N-terminus.

Similarly, a mammalian peptidase has been identified with a relative specificity for N-terminal L-dicarboxylic amino acids, effectively hydrolyzing N(α-L-glutamyl)β-naphthylamide. nih.gov This enzyme is stereospecific and exhibits primarily exopeptidase activity. nih.gov The substrate specificity of aminopeptidases is a key determinant of their physiological roles, and the use of substrates like this compound is crucial for elucidating these functions.

Influence of pH and Ionic Strength on Enzyme Activity

For the glutamyl aminopeptidase purified from chicken meat, the optimal pH for the hydrolysis of Glu-2-naphthylamide was found to be 7.5. nih.gov The enzyme's activity is also influenced by temperature, with an optimal temperature of 70°C for this particular substrate. nih.gov Furthermore, the presence of certain ions can affect activity. For example, the aforementioned mammalian aminopeptidase A is activated by calcium ions. nih.gov Conversely, reducing agents such as cysteine and dithiothreitol (B142953) were found to inhibit the activity of the chicken meat glutamyl aminopeptidase at a concentration of 1 mM. nih.gov These findings highlight the importance of optimizing assay conditions to accurately measure the enzymatic hydrolysis of this compound.

Molecular Recognition and Binding Studies

Analysis of Ligand-Enzyme Interactions at Active Sites

The binding of a ligand to an enzyme's active site is a highly specific process driven by a combination of precise stereochemical complementarity and a network of non-covalent interactions. For H-Glu(alphaNA)-OH, these interactions are dictated by both its glutamic acid moiety and its unique α-naphthylacetyl substituent.

Studies on enzymes that bind L-glutamate and its analogs, such as glutamate (B1630785) dehydrogenase and various glutamate receptors, have identified several conserved amino acid residues that are critical for recognizing the glutamate backbone. researchgate.netnih.gov These residues form a network of interactions that anchor the ligand in a specific orientation.

The binding of the glutamic acid portion of this compound is primarily facilitated by residues capable of forming hydrogen bonds and salt bridges with its α-amino and carboxyl groups. russelllab.orgwikipedia.org Key residues typically include:

Arginine and Lysine: These positively charged residues are crucial for forming strong ionic interactions (salt bridges) with the negatively charged α- and γ-carboxylate groups of the glutamate moiety. researchgate.netresearchgate.net

Serine and Threonine: The hydroxyl groups on these residues act as hydrogen bond donors or acceptors, interacting with the carboxylate oxygens of the ligand. nih.govresearchgate.net

Aspartate and Glutamate: These acidic residues can act as hydrogen bond acceptors for the ligand's α-amino group. nih.gov

Tyrosine: The hydroxyl group of tyrosine can form hydrogen bonds, while its aromatic ring can participate in cation-π interactions with the protonated α-amino group of the ligand. nih.govsci-hub.box

The presence of the bulky α-naphthylacetyl group suggests that the binding pocket must also contain nonpolar residues to accommodate it. Hydrophobic amino acids such as Leucine, Isoleucine, Valine, and Phenylalanine would likely form a sub-pocket that interacts favorably with the naphthyl ring system.

Table 1: Key Amino Acid Residues and Their Postulated Roles in Binding this compound

Residue TypeSpecific ExamplesInteracting Ligand MoietyPrimary Interaction TypeReference(s)
Basic (Positive) Arginine, Lysineγ-Carboxylate, α-CarboxylateIonic Bond (Salt Bridge), H-Bond researchgate.net, researchgate.net
Polar (Hydroxyl) Serine, ThreonineCarboxylate groupsHydrogen Bond nih.gov, researchgate.net
Aromatic Tyrosineα-Amino group, Naphthyl ringHydrogen Bond, Cation-π, Hydrophobic sci-hub.box, nih.gov
Acidic (Negative) Aspartate, Glutamateα-Amino groupHydrogen Bond nih.gov
Nonpolar Leucine, PhenylalanineNaphthyl ringHydrophobic (van der Waals)-

The stability of the enzyme-ligand complex is determined by the sum of multiple weak interactions. For this compound, both hydrogen bonding and hydrophobic forces are critically important.

Hydrogen Bonding: A well-defined hydrogen bond network is essential for the specific recognition of the glutamate portion of the ligand. nih.govresearchgate.net The α-amino group can donate hydrogen bonds, while the two carboxylate groups act as potent hydrogen bond acceptors. nih.gov This network orients the ligand precisely, positioning it for catalysis or inhibition. For instance, in glutamate racemase, a strong hydrogen bond network involving the substrate's carboxylate group is crucial for stabilizing the negative charge that develops during the reaction. researchgate.net Similarly, in glucosamine-6-phosphate synthase, interactions with the glutamine substrate are dominated by an extensive map of hydrogen bonds. researchgate.net

Hydrophobic Interactions: The defining feature of this compound is its α-naphthylacetyl group. This large, planar, and nonpolar moiety introduces a significant hydrophobic component to the molecule. Consequently, hydrophobic interactions are expected to be a primary driver of its binding affinity. The naphthyl ring would seek to minimize its contact with the aqueous solvent by fitting into a complementary hydrophobic pocket on the enzyme surface. This "hydrophobic effect" releases ordered water molecules from both the ligand and the protein surface, resulting in a favorable increase in entropy that strengthens the binding. The stability of this interaction would be further enhanced by van der Waals forces between the naphthyl ring and the side chains of surrounding nonpolar amino acids.

Computational Modeling and Molecular Dynamics Simulations

Computational techniques are invaluable for visualizing and understanding the dynamic nature of ligand-enzyme interactions at an atomic level. rsc.orgrsc.org Methods like molecular docking and molecular dynamics (MD) simulations provide insights that are often inaccessible through experimental methods alone.

Molecular docking is a computational method used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor. nih.gov The process involves sampling numerous possible conformations of the ligand within the enzyme's active site and scoring them based on a function that estimates the binding free energy. analchemres.org This score typically accounts for electrostatic interactions, van der Waals forces, and hydrogen bonds. nih.gov

For this compound, a docking study would predict how the molecule orients itself to maximize favorable interactions. The glutamate moiety would likely be positioned to form key hydrogen bonds and salt bridges with polar and charged residues, while the naphthyl group would be directed into a hydrophobic pocket. The final predicted binding mode would be the one with the lowest calculated binding energy, indicating the most stable complex. nih.gov

Table 2: Illustrative Output from a Hypothetical Molecular Docking Study

ParameterPredicted ValueInterpretation
Binding Energy (ΔG) -10.5 kcal/molA strong negative value suggests a high binding affinity and a stable enzyme-ligand complex.
Hydrogen Bonds Formed 5Indicates significant electrostatic interactions, likely involving the glutamate moiety with residues like Arg, Ser, and Tyr. nih.gov
Key H-Bond Residues Arg57, Ser145, Thr168Identifies the specific polar/charged residues that are critical for anchoring the ligand in the active site. nih.gov
Hydrophobic Contacts Tyr144, Phe211, Leu266Identifies key nonpolar residues interacting with the naphthyl group, contributing to binding affinity through the hydrophobic effect. nih.gov

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can reveal the dynamic behavior of the system over time. youtube.comresearchgate.net These simulations solve Newton's equations of motion for every atom in the system, allowing researchers to observe how the protein and ligand move and adapt to each other upon binding. uah.esnih.gov

Upon the binding of a ligand like this compound, an enzyme often undergoes significant conformational changes. nih.govnih.gov MD simulations of glutamate receptors, for example, show that agonist binding induces a hinge-like motion that causes the two domains of the ligand-binding core to close around the ligand. sci-hub.boxuah.es This "induced fit" mechanism can sequester the ligand from the solvent and position catalytic residues correctly. For this compound, simulations would likely show the flexible loops around the active site closing over the bound ligand, with the bulky naphthyl group potentially inducing a more pronounced structural rearrangement than glutamate alone to achieve an optimal fit. plos.org

Structure-Activity Relationship (SAR) Studies in Enzyme Assays

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. By systematically modifying a lead compound and measuring the effect of these changes in enzyme assays, researchers can identify the chemical features that are critical for binding and efficacy. nih.gov

For this compound, an SAR study would involve synthesizing and testing a series of analogs to probe the importance of its different structural components.

Glutamate Backbone: Modifications to the carboxylate groups (e.g., converting them to esters) would likely diminish activity by disrupting the crucial salt bridges and hydrogen bonds. Changing the stereochemistry from L-glutamate to D-glutamate would also be expected to significantly reduce or eliminate binding.

α-Naphthylacetyl Group: The role of the bulky, hydrophobic substituent could be explored by replacing the naphthyl ring with other groups. Substituting it with smaller alkyl groups or a phenyl ring could determine the optimal size and shape for the hydrophobic pocket. Introducing polar substituents (like -OH or -NH2) onto the naphthyl ring would likely decrease binding affinity if the pocket is purely hydrophobic.

These studies provide a map of the chemical space around the lead compound, guiding the rational design of more potent or selective enzyme inhibitors or activators. nih.gov

Table 3: Conceptual Structure-Activity Relationship (SAR) for this compound Analogs

Modification to this compoundPredicted Effect on Binding AffinityRationale
Replace L-Glu with D-GluDrastic DecreaseLoss of stereospecific hydrogen bonds and ionic interactions in the active site.
Esterify the γ-carboxylate groupSignificant DecreaseDisruption of a key salt bridge with a positively charged residue (e.g., Arginine).
Replace 1-naphthyl group with a phenyl groupDecreaseReduced hydrophobic surface area, leading to weaker van der Waals and hydrophobic interactions.
Replace 1-naphthyl group with a cyclohexyl groupDecreaseLoss of potential π-stacking interactions with aromatic residues (e.g., Phe, Tyr) in the binding site.
Add a hydroxyl group to the naphthyl ring (e.g., at position 4)DecreaseIntroduction of a polar group into a likely nonpolar pocket would be energetically unfavorable.

Analytical Methodologies for Research Scale Detection and Quantification of H Glu Alphana Oh

Chromatographic Techniques

Chromatographic methods are essential for separating H-Glu(alphaNA)-OH from other components in a sample, enabling accurate detection and quantification.

HPLC coupled with fluorescence detection (HPLC-FLD) is a highly sensitive and selective method for analytes that possess fluorescent properties or can be derivatized to become fluorescent. This technique is particularly useful for detecting trace amounts of compounds in complex samples where other detection methods might lack specificity or sensitivity labmanager.commeasurlabs.com. For this compound, HPLC-FLD would likely be employed to separate the compound from reaction mixtures or biological samples, with detection based on its intrinsic fluorescence or the fluorescence of a released product upon enzymatic cleavage. The method development for HPLC-FLD typically involves optimizing mobile phase composition, column type, flow rate, and detector settings (excitation and emission wavelengths) to achieve optimal separation and sensitivity lodz.plthermofisher.comcibd.org.ukresearchgate.net. For instance, fluorescence detection is noted for its ability to discriminate analytes from interferences, providing a strong signal-to-noise ratio, making it suitable for analyzing compounds with little or no UV absorbance labmanager.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, many biologically relevant molecules, including amino acid derivatives, are not sufficiently volatile or thermally stable for direct GC analysis. Therefore, a derivatization step is often required to convert these analytes into more volatile and stable forms researchgate.netsigmaaldrich.comjfda-online.comnih.govmdpi.com. For this compound, derivatization might involve converting polar functional groups into less polar, more volatile derivatives, such as silyl (B83357) ethers or esters. This process enhances chromatographic behavior, improves thermal stability, and can increase sensitivity in MS detection sigmaaldrich.comjfda-online.com. The resulting derivatives are then separated by GC and detected by MS, which provides structural information through fragmentation patterns researchgate.netmdpi.com.

Capillary Electrophoresis (CE) offers high separation efficiency, speed, and minimal sample and reagent consumption, making it a valuable analytical tool farmaciajournal.comnih.gov. CE separates analytes based on their charge and size in an electric field. For compounds like this compound, CE can be employed for direct separation and quantification, or it can be coupled with other detection methods like mass spectrometry (CE-MS) for enhanced identification researchgate.netresearchgate.netresearchgate.net. The technique's versatility allows for various modes, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), which can be adapted to separate a wide range of molecules, including those with similar chemical properties researchgate.netfarmaciajournal.comacs.orgnih.gov. CE is also recognized for its precision, comparable to liquid chromatography, and its ability to handle complex matrices with minimal sample pre-treatment nih.gov.

Spectroscopic Methods

Spectroscopic methods provide crucial information for the identification, characterization, and quantification of this compound, often by analyzing its interaction with light or its mass-to-charge ratio.

Fluorimetric assays are widely used to measure enzyme activity, relying on the detection of fluorescence emitted by a substrate or product. If this compound serves as a substrate, its enzymatic cleavage would likely result in the release of a fluorescent moiety, or a change in the fluorescence properties of the molecule itself. This change in fluorescence intensity over time can be directly correlated to the enzyme's activity nih.govnih.govresearchgate.net. Such assays are known for their high sensitivity and are adaptable to high-throughput screening nih.gov. The development of these assays involves careful selection of substrates, buffers, and detection parameters to ensure specificity and accuracy, often measuring kinetic parameters like Km and Vmax worthington-biochem.comresearchgate.netlibretexts.orgnih.gov.

Mass Spectrometry (MS) is indispensable for determining the molecular weight and elucidating the structure of chemical compounds. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and GC-MS provide molecular ions and characteristic fragment ions that serve as a fingerprint for identification nih.govresearchgate.netresearchgate.netlcms.cz. For this compound, MS analysis would confirm its identity and purity, and fragmentation studies (e.g., using Collision-Induced Dissociation, CID) can reveal structural details about the molecule and its linkages, aiding in distinguishing between isomers or identifying degradation products nih.govresearchgate.netwhitman.edu. The precise mass measurements obtained from high-resolution MS instruments are critical for accurate structural elucidation and confirmation.

Compound List

this compound

Glutamic acid (Glu)

Alpha-naphthylamine (alphaNA)

4-Methylumbelliferone (4-MU)

Ochratoxin A (OTA)

Glutamate (B1630785) (Glu)

γ-aminobutyric acid (GABA)

Nicotinamide phosphoribosyltransferase (NAMPT)

Palmitoyl-CoA

NADH

CoASH

Mass Spectrometry (MS) for Characterization and Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the structural elucidation of biomolecules, including amino acid conjugates and peptides nih.govresearchgate.net. This method involves fragmenting a precursor ion and analyzing the resulting product ions, which provides detailed structural information. For compounds like this compound, MS/MS can reveal the connectivity of amino acids, the nature of modifications, and the presence of specific moieties, such as the naphthylamine group nih.govmdpi.com.

The process typically begins with soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which generate intact molecular ions from the analyte nih.gov. These precursor ions are then subjected to fragmentation using methods such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), or Electron Capture Dissociation (ECD) mdpi.com. Each fragmentation method has unique characteristics that can be leveraged for structural analysis. For instance, CID and HCD often induce backbone cleavages, yielding characteristic fragment ions (e.g., b- and y-ions in peptides) that can be used to deduce the amino acid sequence researchgate.net. For conjugates, specific fragmentation patterns can pinpoint the attachment site of the alpha-naphthylamine moiety to the glutamic acid residue researchgate.netmdpi.com. Precursor ion scanning can also be employed to selectively detect ions that fragment into a specific known ion, aiding in the identification of compounds containing particular substructures usask.ca. The analysis of fragmentation pathways can be further enhanced by studying the behavior of N-aryl amino acids, which share structural similarities with potential conjugates of this compound mdpi.comnih.gov.

Isotopic Labeling for Mechanistic Insights in Fragmentation

Stable isotope labeling is a powerful tool for gaining mechanistic insights into fragmentation pathways and for quantitative analysis in mass spectrometry researchgate.netnih.govcpcscientific.com. By incorporating stable isotopes (e.g., deuterium (B1214612) (D), ¹³C, ¹⁵N) into the target molecule, researchers can trace the fate of specific atoms or groups during fragmentation processes.

In the context of MS/MS, isotopic labeling, particularly with deuterium, is crucial for understanding fragmentation mechanisms and for site-specific localization of deuterium incorporation in peptides and proteins, a technique known as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) nih.govacs.orgnih.gov. When a molecule like this compound is isotopically labeled, its fragment ions will exhibit a corresponding mass shift. This allows researchers to track how the label is distributed among the fragments, providing evidence for specific bond cleavages and rearrangement mechanisms plos.org. For example, the use of deuterium-labeled amino acids can help elucidate the fragmentation pathways of N-arylated amino acids researchgate.net. Techniques that minimize or eliminate "scrambling" (random redistribution of deuterium labels during fragmentation) are particularly valuable for preserving the original labeling pattern and achieving residue-level resolution nih.govacs.orgresearchgate.net. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is primarily a quantitative proteomics technique that relies on incorporating labeled amino acids into cellular proteins, but the principle of using isotopically labeled building blocks is fundamental to mechanistic studies as well researchgate.netnih.govnews-medical.netgbiosciences.com.

Derivatization Chemistries for Enhanced Detection

Derivatization is often employed to improve the detectability, volatility, and chromatographic behavior of analytes, especially polar compounds like amino acids and their derivatives, for techniques such as HPLC and GC-MS.

O-Phthaldialdehyde (OPA) Derivatization

O-Phthaldialdehyde (OPA) is a widely used pre-column derivatization reagent for the sensitive detection of primary and secondary amines, including amino acids, by HPLC with fluorescence detection chemrxiv.orgbiorxiv.org. OPA reacts rapidly with primary amines in the presence of a thiol (e.g., mercaptoethanol) to form highly fluorescent isoindole derivatives. This reaction is particularly effective for amino acids and peptides, enhancing their detection limits significantly chemrxiv.org. Given that glutamic acid possesses a primary amino group, and alpha-naphthylamine also contains a primary amine, OPA derivatization would be a suitable method for the sensitive detection of this compound, assuming the derivatization site remains accessible chemrxiv.orgbiorxiv.org.

Silylation and Alkylation for GC Analysis

Gas Chromatography (GC) requires analytes to be volatile and thermally stable. Amino acids, being polar and non-volatile, necessitate derivatization to be amenable to GC analysis gbiosciences.com. Silylation, which involves replacing active hydrogens on hydroxyl, amine, and thiol groups with a silyl moiety (e.g., tert-butyldimethylsilyl or TBDMS), is a common strategy to increase volatility and improve chromatographic properties gbiosciences.com. Alkylation, such as esterification of the carboxyl group and acylation of the amino group, is another approach used to enhance volatility and thermal stability nist.gov.

GC coupled with Mass Spectrometry (GC-MS) provides both separation and identification capabilities. The derivatized amino acids produce characteristic fragment ions upon electron ionization, which aids in their identification gbiosciences.comsigmaaldrich.com. For example, N-aryl amino acids, which are structurally related to this compound, can be analyzed by GC-MS after appropriate derivatization nih.govnist.gov. The analysis of alpha-naphthylamine itself by GC/MS is also established nih.govsigmaaldrich.com.

Fluorescent Tagging Strategies

Fluorescent labeling is a powerful technique to enhance the sensitivity of detection for analytes in chromatographic analyses, particularly HPLC biorxiv.org. Various reagents, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and Dansyl chloride, are commonly used to introduce a fluorescent tag onto amino acids and peptides chemrxiv.orgbiorxiv.org. These tags react with specific functional groups (e.g., amino groups) on the analyte, forming derivatives that exhibit strong fluorescence when excited by specific wavelengths.

The resulting fluorescent derivatives can then be detected with high sensitivity using fluorescence detectors in HPLC systems biorxiv.org. This approach is valuable for quantifying analytes present at low concentrations. For this compound, fluorescent tagging of its amino or carboxyl groups (after appropriate activation or protection) could provide a highly sensitive detection method, complementing other analytical strategies chemrxiv.orgbiorxiv.org.

Structural and Conformational Analysis of H Glu Alphana Oh and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure.nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution. For H-Glu(alphaNA)-OH, NMR studies would provide detailed insights into its conformational preferences, which are crucial for understanding its biological activity. The conformational analysis of glutamic acid analogues using 1H and 13C NMR spectroscopy, including the measurement of hetero- and homonuclear coupling constants, allows for the determination of backbone and side-chain torsion angles. nih.gov

1D and 2D NMR Techniques for Backbone and Side Chain Conformation.nih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for assigning the proton (¹H) and carbon (¹³C) signals and determining the conformation of this compound in solution.

1D NMR Spectroscopy: The 1D ¹H NMR spectrum provides initial information on the chemical environment of the protons. For a molecule like this compound, the spectrum would be complex, but key regions can be identified. Protons of the naphthyl group would appear in the aromatic region (typically 7-8 ppm). The α-proton of the glutamate (B1630785) backbone would resonate further downfield compared to an unsubstituted glutamate due to the influence of the naphthyl group. The β- and γ-protons of the glutamate side chain would have characteristic chemical shifts and coupling patterns that are sensitive to the side-chain conformation. hmdb.cahmdb.ca

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the carbonyl carbons and the carbons of the naphthyl group would be particularly informative. hmdb.ca

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Glutamate Derivatives

ProtonTypical Chemical Shift (ppm) in D₂ONotes
α-H~3.8The chemical shift is sensitive to the N-substituent.
β-H~2.1Diastereotopic protons, may show complex splitting.
γ-H~2.5Methylene protons with complex coupling.
Naphthyl-H7.0 - 8.0Multiple signals in the aromatic region.

Note: These are typical values for glutamate derivatives and the actual values for this compound may vary.

2D NMR Spectroscopy: 2D NMR techniques are crucial for resolving spectral overlap and establishing connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of the glutamate backbone and side chain spin systems.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is useful for identifying all the protons of the glutamate moiety.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, aiding in the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting the naphthyl group to the glutamate backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is essential for determining the three-dimensional structure and the relative orientation of the naphthyl group and the glutamate side chain.

The conformational preferences of the side chain of glutamic acid analogues are often described by the torsion angles χ1 and χ2. nih.gov These angles can be constrained by measuring ³J(Hα, Hβ) and ³J(Hβ, Hγ) coupling constants and by quantifying NOE intensities.

Conformational Analysis of Peptide Bonds.nih.gov

While this compound is a single amino acid derivative and does not have a peptide bond in the traditional sense, the amide bond formed between the alpha-amino group of glutamic acid and the naphthyl group has characteristics of a peptide bond. The C-N bond has partial double-bond character due to resonance, which restricts rotation and leads to planar cis and trans isomers. wikipedia.org

For N-substituted amino acids, the presence of the substituent on the nitrogen atom can influence the cis/trans equilibrium of this bond. nih.gov The steric bulk of the naphthyl group in this compound would likely favor a trans conformation to minimize steric hindrance. Solid-state NMR techniques, such as those correlating the ¹³C' chemical shift anisotropy (CSA) and the ¹H-¹⁵N dipolar coupling, can unambiguously distinguish between cis and trans peptide bond conformations. nih.gov Although these are typically applied to peptides in the solid state, the principles are relevant to the conformation of the N-acyl bond in this compound.

X-ray Crystallography of Enzyme-H-Glu(alphaNA)-OH Complexes (if applicable to relevant enzyme systems).acs.orgresearchgate.net

X-ray crystallography is a powerful method for determining the three-dimensional structure of molecules at atomic resolution. While no crystal structures of this compound complexed with an enzyme are publicly available, the technique would be highly applicable if this compound is found to interact with a specific enzyme.

Should this compound act as a substrate, inhibitor, or modulator of an enzyme, co-crystallization or soaking experiments could be performed to obtain crystals of the enzyme-ligand complex. The resulting electron density map would reveal the precise binding mode of this compound in the enzyme's active or allosteric site.

For instance, crystal structures of enzymes like branched-chain amino acid aminotransferase and human γ-glutamyltranspeptidase have been solved in complex with glutamate. acs.orgresearchgate.net These structures have provided critical insights into substrate recognition and the catalytic mechanism. A crystal structure of an enzyme in complex with this compound would similarly elucidate:

The specific interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the ligand and the protein residues.

The conformation adopted by this compound upon binding.

Any conformational changes induced in the enzyme upon ligand binding.

This information would be invaluable for structure-based drug design efforts targeting the respective enzyme. nih.govresearchgate.net

Spectroscopic Methods for Secondary Structure Prediction (e.g., Circular Dichroism).oup.com

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of chiral molecules, including amino acids and peptides. The CD spectrum in the far-UV region (190-250 nm) is sensitive to the conformation of the peptide backbone. Although this compound is a single amino acid derivative, the N-acyl linkage introduces a chromophore whose CD signal will be influenced by the local conformation.

The introduction of an N-substituted amino acid can restrict the conformational flexibility of a peptide chain and influence the formation of secondary structures like helices and turns. nih.gov The CD spectrum of this compound in solution would provide information about its preferred conformation. For N-acetyl-L-amino acid derivatives with aromatic side groups, the CD spectra and their temperature dependence have been used to infer the coexistence of various conformers. oup.com

Interactive Data Table: Characteristic Far-UV CD Signals for Secondary Structures

Secondary StructureWavelength of Positive Maximum (nm)Wavelength of Negative Minima (nm)
α-Helix~192~208, ~222
β-Sheet~195~215
Random Coil-~198
Polyproline II Helix~228~206

Note: These are characteristic values for polypeptides. The spectrum of this compound would be a composite signal reflecting its specific conformational ensemble.

The naphthyl group of this compound is also a chromophore and will exhibit CD signals in the near-UV region (250-350 nm). These signals are sensitive to the local environment of the naphthyl group and its interaction with the glutamate part of the molecule, providing further conformational insights.

Theoretical Computational Chemistry for Structural Insights.nih.goved.ac.uk

Theoretical and computational chemistry methods provide a powerful complement to experimental techniques for studying the structure and conformation of molecules like this compound. These methods can be used to explore the potential energy surface of the molecule and identify low-energy conformations.

Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally efficient and allows for the exploration of a wide range of conformations. Molecular dynamics (MD) simulations, a type of MM calculation, can be used to study the dynamic behavior of this compound in solution, providing insights into its conformational flexibility and the time-averaged properties that are measured in NMR experiments. nih.gov

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to calculate the energies of different conformers with high precision. nih.gov For glutamic acid, exhaustive conformational analyses have been performed using DFT to investigate the structures in solution. nih.gov Such calculations for this compound would involve systematically rotating the rotatable bonds (e.g., the Cα-Cβ, Cβ-Cγ bonds of the glutamate side chain, and the N-Cα bond) and calculating the energy of each resulting conformer. This would lead to a detailed understanding of the preferred backbone and side-chain torsion angles.

Computational models can also be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computed structures. chemaxon.com

Applications of H Glu Alphana Oh in Research Tools and Method Development

Development of Fluorogenic Enzyme Assays for High-Throughput Screening

The primary application of compounds like H-Glu(alphaNA)-OH lies in the development of sensitive enzyme assays, particularly for high-throughput screening (HTS) bioglyco.comchemicalbook.inchemicalbook.com. These assays typically rely on the principle of enzymatic hydrolysis, where a specific enzyme cleaves the peptide bond or ester linkage within the this compound molecule. This cleavage liberates the alpha-naphthylamine group. Alpha-naphthylamine, upon release, can exhibit fluorescence or undergo a color-forming reaction (chromogenic), allowing for the quantitative measurement of enzyme activity.

For example, H-Glu(AMC)-OH, which releases the fluorescent AMC group, is widely used as a substrate for enzymes like gamma-glutamyl transferase and aminopeptidase (B13392206) A chemicalbook.inchemicalbook.com. Similarly, H-Glu(pNA)-OH, which releases p-nitroaniline, is employed as an enzyme substrate bioglyco.com. By analogy, this compound would function by releasing alpha-naphthylamine. The detection of the liberated alpha-naphthylamine, either through its inherent fluorescence or via a subsequent coupling reaction (e.g., with Fast Garnet GBC sulfate (B86663) salt to produce a red color) researchgate.net, provides a quantifiable signal proportional to the enzyme's catalytic rate. This methodology is highly amenable to HTS, enabling the rapid screening of large compound libraries for enzyme inhibitors or activators, or for identifying novel enzymes with specific substrate preferences.

Probes for Investigating Enzyme Localization and Activity in Research Models

The fluorescent or chromogenic properties of the alpha-naphthylamine released from this compound also render it useful as a probe for investigating enzyme localization and activity within biological systems. When applied to cells, tissues, or model organisms, the substrate can be taken up by cells or diffuse to specific compartments where the target enzyme is present. Enzymatic cleavage at these sites leads to the localized generation of the detectable signal (fluorescence or color).

This spatial resolution allows researchers to visualize the distribution and activity patterns of specific enzymes within complex biological environments. Such probes are invaluable for understanding cellular processes, identifying the subcellular localization of enzyme activity, and studying how enzyme expression or activity might change in response to physiological stimuli or disease states.

Use in Studies of Peptide Modification and Derivatization Method Development

This compound, as a modified amino acid derivative, can also play a role in the development and refinement of methods for peptide modification and derivatization. The synthesis of such specialized amino acid derivatives often involves sophisticated chemical strategies, including protection and deprotection steps, and coupling reactions. Researchers may use the synthesis of this compound itself as a model system to test new reagents, catalysts, or reaction conditions for peptide bond formation or for attaching specific functional groups to amino acid side chains.

Furthermore, the compound could be used as a substrate in studies aimed at developing new analytical techniques for detecting or quantifying modified peptides. For instance, methods for analyzing peptide fragmentation patterns via mass spectrometry, as discussed in the context of glutamic acid-containing peptides researchgate.net, could be adapted or developed using this compound to characterize the stability and fragmentation behavior of the alpha-naphthylamine moiety within a peptide context.

Models for Studying Substrate Specificity of Peptidases

Peptidases, a broad class of enzymes that catalyze the hydrolysis of peptide bonds, exhibit diverse substrate specificities. These specificities are determined by the amino acid sequence of the peptide substrate and the nature of the amino acid side chains, as well as the linkage between them (e.g., alpha vs. gamma linkages in glutamic acid-containing peptides) researchgate.net. This compound, with its specific glutamic acid backbone and the alpha-naphthylamine group, serves as a valuable model substrate for elucidating the substrate recognition mechanisms of various peptidases.

By testing this compound against a panel of peptidases, researchers can determine if the enzyme efficiently cleaves this particular substrate. The rate of hydrolysis (e.g., measured by the release of alpha-naphthylamine) provides kinetic parameters such as Km and kcat, which are crucial for understanding the enzyme's affinity and catalytic efficiency for this specific structure. Such studies contribute to the broader understanding of peptidase function, which is critical in fields ranging from drug discovery to understanding metabolic pathways scispace.comnih.govplos.orgresearchgate.net. For example, enzymes like gamma-glutamyl transferases and aminopeptidases are known to act on glutamyl substrates chemicalbook.in.

Exploration as a Synthetic Amino Acid Building Block in Complex Peptide Synthesis

While primarily recognized for its utility as an enzyme substrate, modified amino acids like this compound can also be explored as building blocks in the synthesis of complex peptides. The incorporation of such a derivative into a peptide chain would introduce the alpha-naphthylamine moiety, potentially bestowing unique properties upon the resulting peptide. These properties could include intrinsic fluorescence for tracking or imaging, or altered pharmacokinetic profiles.

The synthesis of peptides often employs protected amino acids to control reactivity and ensure correct peptide bond formation google.comambeed.com. If appropriately protected, this compound could be coupled to a growing peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. This would allow for the creation of novel peptides with an embedded alpha-naphthylamine tag, which could find applications in areas such as peptide-based diagnostics, targeted drug delivery, or as components in supramolecular assemblies.

Compound List

This compound : The primary subject compound, a derivative of glutamic acid with an alpha-naphthylamine moiety.

Alpha-naphthylamine : The moiety released upon enzymatic cleavage of this compound, potentially serving as a fluorophore or chromophore.

H-Glu(pNA)-OH : A related fluorogenic substrate analogous to this compound, utilizing p-nitroaniline.

H-Glu(AMC)-OH : A related fluorogenic substrate, utilizing 7-amino-4-methylcoumarin.

Glutamic acid : The parent amino acid.

Gamma-glutamyl transferase : An enzyme that may cleave glutamyl-based substrates.

Aminopeptidase A : An enzyme that may cleave glutamyl-based substrates.

Glutamate (B1630785) Carboxypeptidase II : A peptidase with known substrate specificities.

H-Glu(OcHex)-OH : A protected glutamic acid derivative used in peptide synthesis.

Liraglutide : A peptide analogue that incorporates modified glutamic acid.

Semaglutide : A peptide analogue that incorporates modified glutamic acid.

Future Research Directions and Unexplored Avenues

Exploration of Novel Enzymatic Interactions

The acylation of the alpha-amino group of glutamic acid can dramatically alter its interaction with enzymes. For instance, N-acetyl-L-glutamic acid (NAG) is a well-known allosteric activator of carbamoyl phosphate synthetase I (CPSI), a key enzyme in the urea cycle. caymanchem.com The introduction of the much larger and more hydrophobic naphthalenecarbonyl group in H-Glu(alphaNA)-OH is likely to lead to distinct and potentially novel interactions with a range of enzymes.

Future research could focus on screening this compound against a panel of glutamate-metabolizing enzymes. Key targets would include:

Glutamate (B1630785) Dehydrogenase (GDH): This enzyme catalyzes the reversible oxidative deamination of glutamate. The bulky naphthoyl group might act as a steric hindrance, potentially inhibiting the enzyme.

Glutamine Synthetase (GS): Responsible for converting glutamate to glutamine, GS is crucial for neurotransmitter recycling. Investigating the effect of this compound on GS could reveal new ways to modulate the glutamate-glutamine cycle.

Transaminases (Aminotransferases): These enzymes transfer the amino group from glutamate to various α-keto acids. The N-acylation in this compound could make it a poor substrate or a potential inhibitor for these enzymes.

By analogy with NAG, which inhibits enzymes involved in mitochondrial bioenergetics like isocitrate dehydrogenase 2 (IDH2) and mitochondrial complex IV, this compound could exhibit a unique inhibitory profile due to its distinct chemical properties. caymanchem.com

Table 1: Potential Enzymatic Targets for this compound

Enzyme TargetPotential InteractionRationale for Investigation
Carbamoyl Phosphate Synthetase I (CPSI)Allosteric modulation (activation or inhibition)Analogy to N-acetyl-L-glutamic acid's role as an activator.
Glutamate Dehydrogenase (GDH)Competitive or non-competitive inhibitionSteric hindrance from the bulky naphthoyl group at the active site.
Glutamine Synthetase (GS)InhibitionPotential disruption of the glutamate-glutamine cycle.
N-acetylglutamate Synthase (NAGS)Feedback inhibitionAnalogy to product inhibition by N-acetyl-L-glutamic acid. caymanchem.com

Integration with Advanced Imaging Modalities in Research Systems

The naphthalene moiety in this compound is a fluorophore, which presents an immediate opportunity for its use in advanced imaging techniques. This intrinsic fluorescence could be harnessed to develop novel probes for visualizing biological processes related to glutamate.

Future research in this area could explore:

Fluorescence-Based Assays: The fluorescence of this compound could be sensitive to its local environment, such as binding to a protein or entering a cell. This could be exploited to develop assays for glutamate transporters or receptors.

Two-Photon Microscopy: The naphthalene group may possess suitable two-photon absorption cross-sections, making this compound a candidate for deep-tissue imaging in living organisms with reduced phototoxicity.

Radiolabeling for PET and SPECT Imaging: Drawing inspiration from the development of other N-acyl amino acid derivatives for tumor imaging, this compound could be a scaffold for developing new radiotracers. For example, N-(2-[18F]fluoropropionyl)-L-glutamic acid ([18F]FPGLU) has been investigated as a tumor metabolic imaging tracer for Positron Emission Tomography (PET). nih.gov A similar strategy could be applied to this compound, where a positron-emitting radionuclide is incorporated into the naphthalenecarbonyl group or the glutamic acid backbone.

Table 2: Comparison of Glutamate-Based Imaging Probes

Probe NameModalityBasis of SignalPotential Application
iGluSnFRFluorescenceGenetically encoded sensor with conformational change upon glutamate binding. nih.govReal-time imaging of synaptic glutamate release.
[18F]FPGLUPETRadiolabeled N-acyl glutamate derivative. nih.govTumor metabolic imaging.
(2S,4R)-4-fluoro-l-glutamate (4F-GLU)PETRadiolabeled glutamate analogue.Tumor imaging.
This compound (Hypothetical)Fluorescence / PETIntrinsic fluorescence of the naphthalene group or incorporation of a radionuclide.Imaging of glutamate transporters or as a novel tumor imaging agent.

Rational Design of Next-Generation Glutamate-Based Probes

The structure of this compound provides a versatile platform for the rational design of new chemical probes with tailored properties. By systematically modifying its structure, researchers could develop next-generation tools to study glutamate signaling and metabolism.

Key strategies for future design could include:

Modifying the Naphthalene Ring: Introducing different substituents onto the naphthalene ring could be used to tune the probe's fluorescent properties (e.g., emission wavelength, quantum yield) or to alter its binding affinity and selectivity for specific biological targets.

Varying the Acyl Linker: The length and nature of the linker between the naphthalene group and the glutamic acid could be modified to optimize steric and electronic interactions with target proteins.

Bioorthogonal Chemistry: Incorporating bioorthogonal handles, such as alkynes or azides, into the this compound structure would allow for two-step labeling strategies. This would enable the attachment of various reporter molecules (e.g., fluorophores, biotin) in a highly specific manner within a biological system. biorxiv.org

Advanced Computational Studies to Predict Biochemical Behavior

Computational chemistry offers powerful tools to predict and understand the biochemical behavior of molecules like this compound before embarking on extensive laboratory experiments.

Future computational studies could focus on:

Molecular Docking: Simulating the binding of this compound to the active or allosteric sites of various enzymes (e.g., GDH, GS, CPSI) could predict its potential as an inhibitor or modulator and guide experimental screening efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational changes that this compound might induce in target proteins upon binding, as well as predict the stability of the ligand-protein complex.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can be used to model enzymatic reactions involving this compound, providing a detailed understanding of its potential metabolic fate and mechanism of action at a quantum-mechanical level. Computational studies on related compounds, such as naphthoic acid derivatives, have demonstrated the utility of methods like Density Functional Theory (DFT) in understanding how substituents affect molecular properties and reactivity. researchgate.net Similar approaches could be applied to this compound to predict its electronic structure and reactivity.

By leveraging these advanced computational techniques, researchers can accelerate the discovery and optimization of this compound-based compounds for various research and therapeutic applications.

Q & A

Basic Research Question: What are the optimal synthetic routes for H-Glu(αNA)-OH, and how can purity be validated?

Answer:
Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

  • Coupling optimization : Use Fmoc-protected glutamic acid derivatives with α-naphthylamine (αNA) under carbodiimide activation (e.g., DCC/HOBt) .
  • Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
  • Purity validation : Confirm via LC-MS (mass accuracy < 2 ppm) and ¹H/¹³C NMR (comparison to literature shifts) .

Advanced Research Question: How can computational modeling predict H-Glu(αNA)-OH’s interactions with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities to receptors (e.g., glutamate transporters) .
  • MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess conformational stability .
  • Validate experimentally : Cross-check predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .

Basic Research Question: What analytical techniques are critical for characterizing H-Glu(αNA)-OH’s stability under varying pH conditions?

Answer:

  • Stability profiling : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours.
  • Quantitative analysis : Use UPLC-UV (214 nm) to monitor degradation products .
  • Structural insights : Compare pre- and post-stability NMR spectra (D₂O as solvent) to identify hydrolyzed bonds .

Advanced Research Question: How should researchers resolve contradictions in reported bioactivity data for H-Glu(αNA)-OH?

Answer:

  • Meta-analysis : Aggregate data from primary literature (e.g., PubMed, Web of Science) and assess variability in assay conditions (e.g., cell lines, IC₅₀ protocols) .
  • Reproducibility testing : Replicate key studies under standardized conditions (NIH guidelines for dose-response curves) .
  • Statistical reconciliation : Apply ANOVA or Bayesian modeling to identify outliers or confounding variables .

Basic Research Question: What strategies ensure rigorous literature reviews for H-Glu(αNA)-OH-related studies?

Answer:

  • Database selection : Prioritize PubMed, SciFinder, and Reaxys for peer-reviewed synthesis protocols .
  • Search terms : Use Boolean operators (e.g., "H-Glu(αNA)-OH AND (synthesis OR stability)") .
  • Critical appraisal : Evaluate sources for methodological transparency (e.g., full experimental details in supplementary materials) .

Advanced Research Question: How can researchers design statistically robust dose-response experiments for H-Glu(αNA)-OH?

Answer:

  • Power analysis : Use G*Power to determine sample size (α = 0.05, β = 0.2) .
  • Dose selection : Apply Hill equation models to define linear and saturation ranges .
  • Error mitigation : Include technical and biological triplicates; use automated pipetting systems to reduce variability .

Basic Research Question: What protocols validate H-Glu(αNA)-OH’s enantiomeric purity?

Answer:

  • Chiral chromatography : Use a Chiralpak IG-3 column with hexane/isopropanol (90:10) mobile phase .
  • Circular dichroism (CD) : Compare spectra to L/D-glutamic acid standards .
  • Enzymatic assays : Test susceptibility to L-amino acid oxidase .

Advanced Research Question: How do solvent polarity and temperature affect H-Glu(αNA)-OH’s conformational dynamics?

Answer:

  • Solvent screening : Test in DMSO, water, and ethanol using temperature-controlled NMR (25–60°C) .
  • NOESY experiments : Identify intramolecular hydrogen bonds and hydrophobic interactions .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level in Gaussian 16 .

Basic Research Question: What are the best practices for storing H-Glu(αNA)-OH to prevent degradation?

Answer:

  • Lyophilization : Store as a lyophilized powder at −80°C under argon .
  • Solution storage : Use acidic buffers (pH 4–5) at −20°C; avoid freeze-thaw cycles .
  • Stability monitoring : Perform LC-MS quarterly to detect decomposition .

Advanced Research Question: How can isotopic labeling (e.g., ¹⁵N) enhance mechanistic studies of H-Glu(αNA)-OH?

Answer:

  • Synthetic incorporation : Use ¹⁵N-αNA during SPPS; confirm labeling efficiency via ESI-MS .
  • NMR applications : Track ¹H-¹⁵N HSQC spectra to study binding-induced chemical shift perturbations .
  • Metabolic tracing : Apply in cell-based assays to monitor uptake and catabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Glu(alphaNA)-OH
Reactant of Route 2
Reactant of Route 2
H-Glu(alphaNA)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.